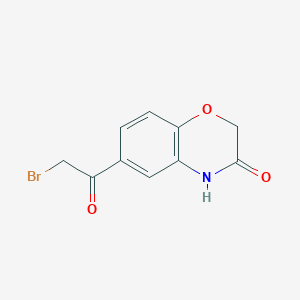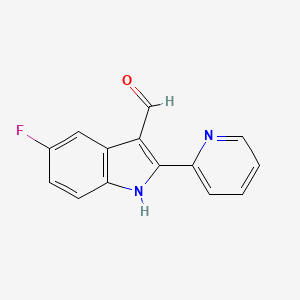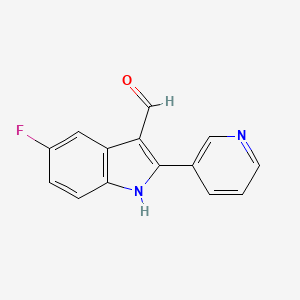
2-Propylcyclohex-2-en-1-one
Overview
Description
2-Propylcyclohex-2-en-1-one is an organic compound with the molecular formula C9H14O. It is a versatile compound that has garnered attention in various fields of science and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propylcyclohex-2-en-1-one can be synthesized through several methods. One common approach involves the dehydrogenation of 2-propylcyclohexanone using palladium catalysts under oxidative conditions . Another method includes the use of allyl-palladium catalysis for α,β-dehydrogenation of ketones via their zinc enolates .
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of cyclohexene derivatives. This process typically employs hydrogen peroxide and vanadium catalysts to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
2-Propylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to 2-propylcyclohexanol.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the α-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like organocopper compounds and Grignard reagents are commonly employed.
Major Products Formed
Oxidation: 2-Propylcyclohexane carboxylic acid.
Reduction: 2-Propylcyclohexanol.
Substitution: Various substituted cyclohexenones depending on the nucleophile used.
Scientific Research Applications
2-Propylcyclohex-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in the development of pharmaceuticals.
Industry: It is utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Propylcyclohex-2-en-1-one involves its interaction with various molecular targets. It can undergo nucleophilic addition reactions due to the presence of the enone functional group. This allows it to participate in Michael addition reactions, forming bonds with nucleophiles at the β-position .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A structurally similar compound with a six-membered carbon ring and a ketone group.
2-Propylcyclohexanone: Differing by the saturation of the ring, making it less reactive in certain types of reactions.
Uniqueness
2-Propylcyclohex-2-en-1-one is unique due to its combination of a propyl group and an enone structure, which enhances its reactivity in nucleophilic addition reactions compared to its saturated counterparts .
Properties
IUPAC Name |
2-propylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h6H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXQBSYBAIJUPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CCCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-METHOXY-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE](/img/structure/B3146051.png)





![3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3146093.png)





